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In the landscape of cancer research, the serine hydrolase KIAA1363 (also known as AADACL1

or NCEH1) has emerged as a compelling therapeutic target. Its elevated expression in

aggressive cancer cells and its role in promoting tumorigenic lipid signaling pathways have

spurred the development of potent inhibitors. This guide provides a detailed comparison of

three such inhibitors: JW480, a highly potent and selective agent, and two first-generation

inhibitors, WWL38 and AS115.

Potency and Selectivity: A Quantitative Comparison
The inhibitory potency of JW480, WWL38, and AS115 against KIAA1363 has been determined

using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory

concentration (IC50) values, which represent the concentration of an inhibitor required to

reduce the enzyme activity by half, are summarized in the table below. Lower IC50 values

indicate higher potency.
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Inhibitor Target
IC50 (in vitro,
mouse brain
proteome)

Selectivity Notes

JW480 KIAA1363 ~20 nM[1][2]

Highly selective. No

significant inhibition of

other serine

hydrolases such as

FAAH, HSL, and

AChE at

concentrations

effective against

KIAA1363.[1]

WWL38 KIAA1363 ~200 nM[1]

Moderately potent.

Exhibits some cross-

reactivity with

hormone-sensitive

lipase (HSL) and

acetylcholinesterase

(AChE).[1]

AS115 KIAA1363

Not explicitly

quantified in direct

comparison, but less

potent than JW480.

Known to inhibit fatty

acid amide hydrolase

(FAAH) in addition to

KIAA1363.[1][3]

Mechanism of Action and Signaling Pathway
JW480, WWL38, and AS115 are all carbamate-based inhibitors that are believed to act

irreversibly by carbamoylating the active site serine nucleophile of KIAA1363.[1] KIAA1363

plays a crucial role in the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs). By

inhibiting KIAA1363, these compounds prevent the breakdown of 2-acetyl MAGEs, leading to a

reduction in the levels of monoalkylglycerol ethers (MAGEs).[1][3] This disruption of the

KIAA1363-MAGE signaling pathway has been shown to impair cancer cell migration, invasion,

and in vivo tumor growth.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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